Ethyl phenethylcarbamate
Overview
Description
Ethyl phenethylcarbamate is a compound that has been the focus of various studies due to its potential applications in medical and industrial fields. The compound is derived from a bacterial metabolite and has been synthesized in various forms for different purposes. For instance, it has been used as a basis for creating a library of compounds to inhibit biofilm formation of Methicillin Resistant Staphylococcus aureus (MRSA) , and as a part of a series of compounds with antineoplastic properties .
Synthesis Analysis
The synthesis of ethyl phenethylcarbamate derivatives has been extensively studied. A library of 45 compounds based on ethyl N-(2-phenethyl) carbamate was synthesized for the purpose of screening against MRSA biofilms . Another study expanded this library to 88 members, further evaluating their biofilm inhibition capabilities . Additionally, the synthesis of ring-substituted ethyl [bis(1-aziridinyl)phosphinyl]-carbamates has been reported, with some compounds showing significant tumor inhibitory activities .
Molecular Structure Analysis
The molecular structure of ethyl phenethylcarbamate and its derivatives plays a crucial role in their biological activity. While the specific molecular structure analysis of ethyl phenethylcarbamate is not detailed in the provided papers, the structure-activity relationship is implied through the synthesis of various analogues and their subsequent biological evaluation .
Chemical Reactions Analysis
Ethyl phenethylcarbamate derivatives undergo various chemical reactions, particularly in the context of their biological activity. For example, the synthesized compounds were screened for their ability to inhibit bacterial biofilm formation, which is a chemical interaction between the compound and the bacterial cells . The thermal degradation of related carbamates has also been studied, providing insight into the stability and decomposition pathways of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl phenethylcarbamate derivatives are essential for their function and application. The thermal degradation studies of related carbamates, such as ethylene bis(N-phenylcarbamate) and ethyl Nmethylcarbamate, reveal the conditions under which these compounds decompose and the products formed during this process . These properties are important for understanding the stability and safety of these compounds in various applications.
Scientific Research Applications
Carcinogenicity in Alcoholic Beverages
- Research on Carcinogenicity : A study by Baan et al. (2007) discussed the carcinogenicity of alcoholic beverages, including ethyl carbamate as a contaminant in fermented foods and beverages. This highlights the potential health risks associated with its presence in consumables.
Thermal Decomposition
- Thermal Decomposition Studies : The thermal decomposition of ethyl N,N-dimethylcarbamate, which may relate to ethyl phenethylcarbamate, was explored in a study by Daly, Heweston, and Ziolkowski (1973). They examined the molecular reactions and rate constants, providing insights into the compound's stability under heat.
Bacterial Biofilm Inhibition
- Inhibition of Bacterial Biofilms : Rogers et al. (2010) discovered a new class of molecules, based on ethyl N-(2-phenethyl) carbamate, capable of inhibiting the formation of S. aureus biofilms with low micromolar IC(50) values. This suggests potential applications in combating bacterial infections (Rogers et al., 2010).
Chromatographic Separations
- Use in Chromatographic Techniques : The use of phenethylcarbamate substituted cyclodextrin bonded phases, including ethyl phenethylcarbamate, in chromatographic enantiomer separations was evaluated by Hilton et al. (1993). This research underscores its utility in analytical chemistry for substance separation.
Pyrolysis Studies
- Pyrolysis Research : Beachell and Son (1964) studied the pyrolysis of ethylene bis(N-phenylcarbamate) to understand the degradation of polyurethanes. This research provides insights into the stability and degradation products of related carbamate compounds (Beachell & Son, 1964).
Ethyl Carbamate in Chinese Yellow Rice Wine
- Detection in Beverages : A study by Fu et al. (2010) focused on the determination of ethyl carbamate in Chinese yellow rice wine using high-performance liquid chromatography. This highlights the importance of monitoring ethyl carbamate levels in food and beverages.
Entropy Effects on Pyrolysis
- Entropy and Pyrolysis : The effects of entropy on the gas-phase pyrolysis of ethyl N,N-dimethylcarbamate were investigated by Kim et al. (2007), providing a theoretical perspective on the compound's decomposition.
Anticancer Activity
- Cancer Research : Wheeler et al. (1982) reported on the anticancer activity of a carbamate derivative (NSC 181928) against several experimental neoplasms, illustrating the potential of carbamate compounds in cancer research (Wheeler et al., 1982).
Ethylene and Plant Tolerance
- Plant Tolerance Studies : Gautam et al. (2022) explored how exogenously-sourced ethylene affects plant tolerance to heat stress, suggesting potential agricultural applications (Gautam et al., 2022).
Biosensor Applications
- Biosensor Development : Peña-Bahamonde et al. (2018) discussed how graphene, modified with compounds including carbodiimide and N-hydroxysuccinimide, is used in biosensor technologies. This hints at the role carbamate compounds might play in enhancing biosensor functionalities (Peña-Bahamonde et al., 2018).
Ethyl Carbamate Toxicity
- Toxicity and Food Safety : Gowd et al. (2018) reviewed the formation, metabolism, and toxic effects of ethyl carbamate in food products, emphasizing the importance of monitoring and mitigating its presence in food for safety reasons (Gowd et al., 2018).
Mechanistic Studies
- Kinetics and Mechanisms : Research by Chuchani et al. (2001) on the elimination kinetics of ethyl N,N-dimethylcarbamates provided insights into the mechanisms and kinetics of reactions involving carbamate compounds.
Medical Sterilization
- Medical Device Sterilization : Mendes et al. (2007) reviewed the use of ethylene oxide, related to ethyl carbamates, in the sterilization of medical devices, indicating its significance in healthcare (Mendes et al., 2007).
Safety And Hazards
properties
IUPAC Name |
ethyl N-(2-phenylethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)12-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDDBYFBIIAYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289652 | |
Record name | Ethyl phenethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl phenethylcarbamate | |
CAS RN |
6970-83-8 | |
Record name | 6970-83-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62605 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl phenethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl N-(2-phenylethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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